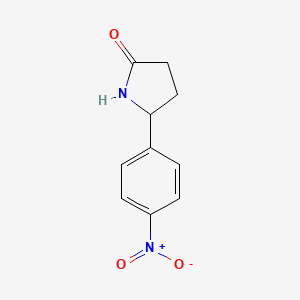

5-(4-Nitrophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-6-5-9(11-10)7-1-3-8(4-2-7)12(14)15/h1-4,9H,5-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZAKDDPOEMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 4 Nitrophenyl Pyrrolidin 2 One and Its Derivatives

Strategies for Pyrrolidinone Ring Formation

The construction of the pyrrolidinone ring is a critical step in the synthesis of 5-(4-nitrophenyl)pyrrolidin-2-one. Modern organic synthesis has produced several elegant and efficient methods to achieve this, primarily through cascade or tandem reactions that allow for the rapid assembly of molecular complexity from simple precursors.

Tandem Nitro-Mannich Reaction and Subsequent Lactamization

A powerful strategy for the synthesis of pyrrolidinone derivatives involves a tandem sequence initiated by a nitro-Mannich reaction, followed by an intramolecular lactamization. This approach is particularly effective for creating densely functionalized pyrrolidinone rings with a high degree of stereocontrol.

The development of one-pot multicomponent reactions for the synthesis of β-nitroamines is a significant advancement. researchgate.net An efficient three-component nitro-Mannich/lactamization cascade has been developed using methyl 3-nitropropanoate (B1233125) and in-situ formed imines, leading directly to pyrrolidinone derivatives. nih.gov This method is noted for its operational simplicity and broad scope. nih.gov The reaction can be extended to cyclic imines, which allows for the direct formation of polycyclic pyrrolidinone derivatives. nih.gov

Further illustrating the versatility of one-pot procedures, a copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and in situ lactamization, yields 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones. nih.gov These reactions are highly efficient, producing single diastereoisomers in many cases. nih.gov The combination of organocatalysis and gold catalysis has also been employed in one-pot asymmetric nitro-Mannich/hydroamination cascades to produce highly substituted pyrrolidine (B122466) derivatives with excellent diastereo- and enantioselectivities. acs.org

| Reaction Type | Key Reagents | Catalyst/Conditions | Product Type | Key Advantages |

|---|---|---|---|---|

| Three-component cascade | Methyl 3-nitropropanoate, Aldehydes, Amines | Not specified | Pyrrolidinone derivatives | Efficient, broad scope, highly diastereoselective nih.gov |

| Conjugate addition/nitro-Mannich/lactamization | Nitroacrylate, Diorganozinc reagents, Aldimines | Copper catalyst | 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones | Efficient one-pot synthesis, single diastereoisomers nih.gov |

| Asymmetric nitro-Mannich/hydroamination | Nitroallene, Protected imines | Bifunctional organocatalyst and Gold catalyst | Trisubstituted pyrrolidine derivatives | Good yields, excellent diastereo- and enantioselectivities acs.org |

The nitro-Mannich/lactamization cascade is a highly diastereoselective process, enabling the controlled formation of multiple contiguous stereocenters. nih.gov In the synthesis of densely functionalized pyrrolidin-2-ones, the reaction sequence has been shown to produce single diastereoisomers from a variety of N-p-(methoxy)phenyl protected aldimines derived from alkyl, aryl, and heteroaryl aldehydes. nih.gov This stereochemical outcome is a significant advantage of this methodology.

An enantioselective variant, using a copper-catalyzed conjugate addition of diethylzinc, leads to highly crystalline products that can be recrystallized to achieve enantiopurity in high yields. nih.gov This demonstrates the potential of the nitro-Mannich based strategies to access stereochemically pure building blocks for further synthetic applications. nih.gov The ability to control both relative and absolute stereochemistry is a hallmark of these advanced synthetic methods.

Ring-Opening Cyclization of Donor–Acceptor Cyclopropanes with Amines

An alternative and equally powerful approach to pyrrolidin-2-ones involves the ring-opening of donor-acceptor (D-A) cyclopropanes with primary amines, followed by an in-situ lactamization. mdpi.comnih.gov This method leverages the high ring strain and unique electronic properties of D-A cyclopropanes to act as versatile building blocks in organic synthesis. researchgate.net

A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones has been developed from donor-acceptor cyclopropanes that bear an ester group. mdpi.comnih.gov The process is initiated by a Lewis acid-catalyzed opening of the D-A cyclopropane (B1198618) with primary amines, such as anilines and benzylamines, to form γ-amino esters. mdpi.comnih.gov This intermediate then undergoes a subsequent in situ lactamization to furnish the desired pyrrolidinone ring. mdpi.comnih.gov

The reaction can be performed as a one-pot process, which adds to its synthetic utility. mdpi.com For instance, the reaction of a D-A cyclopropane with aniline (B41778), induced by nickel perchlorate, followed by refluxing with acetic acid in toluene, efficiently produces the corresponding pyrrolidin-2-one. mdpi.com Various Lewis acids can be employed to catalyze the ring-opening step. researchgate.net

| Donor-Acceptor Cyclopropane Substituent | Amine | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Ester group | Anilines, Benzylamines | Lewis Acid (e.g., Ni(ClO4)2·6H2O) | 1,5-substituted pyrrolidin-2-ones | One-pot process, in situ lactamization mdpi.comnih.gov |

| (Hetero)aromatic or alkenyl donor groups | Variety of substituted anilines and benzylamines | Lewis Acid | Di- and trisubstituted pyrrolidin-2-ones | Broad scope of applicability mdpi.comnih.gov |

The ring-opening cyclization of D-A cyclopropanes exhibits a broad scope with respect to both the cyclopropane and the amine coupling partner. mdpi.comnih.gov A variety of substituted anilines and benzylamines can be successfully employed in this transformation. mdpi.comnih.gov Donor-acceptor cyclopropanes with (hetero)aromatic or alkenyl donor groups and various acceptor substituents are also well-tolerated. mdpi.comnih.gov

Benzylamines, being more nucleophilic than anilines, have been shown to react directly with D-A cyclopropanes in the presence of Ni(ClO4)2·6H2O upon refluxing in dichloroethane to give good yields of the corresponding pyrrolidones without the need for a separate lactamization step. mdpi.com However, there are limitations. For example, attempts to cyclize certain intermediates formed from the ring-opening reaction have been unsuccessful. mdpi.com The nature of the acceptor groups on the cyclopropane can also influence the reaction, with 2-phenylcyclopropane-1,1-dicarbonitrile (B15393515) requiring significantly longer reaction times for ring-opening with anilines compared to the corresponding 1,1-diesters. mdpi.com

Cyclization of N-Substituted-2-Alleneamides for Pyrrolidinone-2-carboxamide Formation

A modern approach to constructing the pyrrolidinone ring, particularly for derivatives bearing a carboxamide group, involves the cyclization of N-substituted-2-alleneamides. One powerful method to generate these precursors is the Ugi four-component reaction (Ugi-4CR). The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino carboxamide in a single step. libretexts.orgrsc.org

This strategy has been successfully employed for the synthesis of pyrrolidin-5-one-2-carboxamides. The process starts with a one-pot Ugi reaction utilizing an allenic acid, a primary amine, an isocyanide, and an aldehyde. The resulting N-substituted-2-alleneamide intermediate is then subjected to a regioselective 5-exo-dig cyclization. This cyclization is typically promoted by a base, such as potassium tert-butoxide (KOt-Bu), under mild, transition-metal-free conditions at room temperature. mdpi.com This methodology is noted for its high atom economy and good yields. mdpi.com While this method primarily yields pyrrolidinone-2-carboxamides, the strategic choice of reactants in the Ugi-4CR could potentially incorporate a nitrophenyl moiety. For instance, using 4-nitroaniline (B120555) as the amine component could lead to derivatives of this compound.

| Reactant Type | Example | Role in Final Structure |

| Aldehyde | Various | Introduces substituent at the 5-position |

| Amine | 4-Nitroaniline | Forms the N-substituent on the pyrrolidinone ring |

| Allenic Acid | Allene-2-carboxylic acid | Forms the pyrrolidinone backbone |

| Isocyanide | Various | Forms the carboxamide side chain |

Multi-component Reactions Incorporating N-Vinylpyrrolidin-2-one (e.g., Povarov Reaction)

Multi-component reactions (MCRs) are highly efficient for building complex molecular architectures. The Povarov reaction, a formal [4+2] cycloaddition, is a classic MCR for the synthesis of nitrogen-containing six-membered heterocycles like quinolines. rsc.org It typically involves the reaction of an aromatic imine with an electron-rich alkene, often catalyzed by a Lewis acid. rsc.org

The use of N-vinylpyrrolidin-2-one (NVP) as the electron-rich alkene component in a Povarov-type reaction presents a potential, albeit less explored, pathway to derivatives of this compound. In such a reaction, an imine derived from a nitro-substituted aromatic aldehyde or aniline would be a key starting material. For example, an imine formed from 4-nitrobenzaldehyde (B150856) and an aniline could react with NVP. The reaction is activated by a Lewis acid, which enhances the electrophilicity of the imine for the attack by NVP. rsc.org

While direct examples leading to this compound are not prevalent in the literature, the principles of the Povarov reaction support its feasibility. The reaction's regioselectivity can be influenced by the substitution pattern on the aromatic imine. For instance, in related systems, the presence of a nitro group has been shown to direct the regioselectivity of the attack. rsc.org

Hypothetical Povarov-type Reaction:

| Component 1 (Imine) | Component 2 (Alkene) | Catalyst (Example) | Potential Product Class |

| Imine from 4-nitroaniline and benzaldehyde | N-Vinylpyrrolidin-2-one | Boron trifluoride etherate | Tetrahydroquinoline-fused pyrrolidinones |

| Imine from aniline and 4-nitrobenzaldehyde | N-Vinylpyrrolidin-2-one | Yttrium triflate | Tetrahydroquinoline-fused pyrrolidinones |

Condensation Reactions for Pyrrolidinone-Related Heterocycles (e.g., Pyrazolinone Derivatives)

The pyrrolidinone scaffold can serve as a precursor for the synthesis of other heterocyclic systems through condensation reactions. A notable example is the potential synthesis of pyrazolinone derivatives. Pyrazolines and pyrazolones are themselves important classes of heterocycles with diverse biological activities. rsc.orgbeilstein-journals.org Their synthesis often involves the condensation of a hydrazine (B178648) derivative with a suitable 1,3-dicarbonyl compound or an α,β-unsaturated ketone. beilstein-journals.org

The carbonyl group of the lactam in this compound could potentially react with hydrazine in a condensation reaction. This reaction is analogous to the formation of hydrazones from ketones. mdpi.com Subsequent intramolecular cyclization and dehydration could, in principle, lead to a fused pyrazolidinone system.

A more common route to pyrazolines involves the reaction of hydrazine with α,β-unsaturated ketones (chalcones). beilstein-journals.org While this compound itself is not an α,β-unsaturated ketone, it could be chemically modified to introduce the necessary functionality for such a condensation. For instance, oxidation at the 3- and 4-positions of the pyrrolidinone ring could generate a suitable precursor.

Alternatively, pyrazolone (B3327878) derivatives can be synthesized from pyrazolin-5-ones, which have emerged as versatile substrates for creating highly functionalized pyrazoles and pyrazolones. rsc.org

General Reaction Scheme for Pyrazoline Synthesis:

| Reactant 1 | Reactant 2 | Product |

| α,β-Unsaturated Ketone | Hydrazine Hydrate | Pyrazoline |

| 1,3-Diketone | Hydrazine Hydrate | Pyrazole |

Functionalization and Derivatization Approaches

Modification of the Pyrrolidinone Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom of the pyrrolidinone ring is a key site for functionalization, allowing for the introduction of various substituents through alkylation and acylation reactions. These modifications can significantly impact the compound's properties.

N-Alkylation: The N-alkylation of pyrrolidinones can be achieved using various methods. A common approach involves the deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. beilstein-journals.org The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often effective. beilstein-journals.org Alternatively, weaker bases like potassium carbonate (K2CO3) in a polar aprotic solvent can also be used, sometimes in combination with a catalyst like tetra-n-butylammonium iodide (TBAI). beilstein-journals.org A Pd-catalyzed reductive N-alkylation of glutamic acid has also been reported as a bio-based route to N-alkyl-2-pyrrolidones. nih.govscispace.com

N-Acylation: The introduction of an acyl group onto the pyrrolidinone nitrogen can be accomplished using acylating agents such as acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylpyrrolidinones are amides with altered electronic and steric properties compared to their N-alkylated counterparts.

| Reaction Type | Reagents | Base (Example) | Solvent (Example) |

| N-Alkylation | Alkyl halide (e.g., CH3I, C2H5Br) | NaH, K2CO3 | THF, DMF, Acetonitrile |

| N-Acylation | Acyl chloride (e.g., CH3COCl), Anhydride | Triethylamine, Pyridine | Dichloromethane, THF |

Selective Transformations of the Nitrophenyl Moiety

The nitrophenyl group is a valuable functional handle, primarily due to the reactivity of the nitro group, which can be selectively transformed into other functionalities.

The reduction of the aromatic nitro group to an amino group is one of the most important transformations of this compound, yielding 5-(4-aminophenyl)pyrrolidin-2-one. This transformation opens up a wide range of subsequent derivatization possibilities, such as amide bond formation or diazotization reactions. Various methods are available for this reduction, offering different levels of selectivity and compatibility with other functional groups.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out under a hydrogen atmosphere using a metal catalyst.

Palladium on carbon (Pd/C) is a very effective catalyst for both aromatic and aliphatic nitro group reductions.

Raney nickel is another common catalyst and is particularly useful when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C.

Chemical Reduction: A variety of chemical reducing agents can also be employed. These methods are often preferred when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or for practical reasons.

Metals in acidic media: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

Tin(II) chloride (SnCl2) is a mild reducing agent that is often used for the selective reduction of nitro groups in the presence of other reducible functionalities.

Sodium hydrosulfite (Na2S2O4) can also be used for this transformation.

The choice of reducing agent depends on the specific substrate and the desired selectivity. For instance, when other reducible groups are present in the molecule, a milder and more chemoselective reagent like SnCl2 might be preferred.

| Reducing Agent | Conditions | Selectivity Notes |

| H2, Pd/C | Hydrogen atmosphere, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may also reduce other functional groups like alkenes or dehalogenate aryl halides. |

| H2, Raney Ni | Hydrogen atmosphere, solvent | Effective for nitro reduction; often preferred over Pd/C to avoid dehalogenation. |

| Fe, HCl/CH3COOH | Acidic aqueous or alcoholic solution, often with heating | A classic, robust, and inexpensive method. |

| SnCl2 | Acidic or alcoholic solution | A mild and chemoselective reagent, often used for substrates with other reducible groups. |

| Zn, NH4Cl | Aqueous solution | A relatively mild method for reducing nitro groups. |

Nucleophilic Substitution Reactions on the Nitrophenyl Ring

The 4-nitrophenyl group attached to the pyrrolidinone core is a key site for chemical modification through nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro (NO₂) group activates the aromatic ring, making it susceptible to attack by nucleophiles.

In principle, this activation facilitates the displacement of a suitable leaving group on the aromatic ring, typically positioned ortho or para to the nitro group. While the pyrrolidinone substituent itself is not a leaving group, if other leaving groups (e.g., halogens) were present on the nitrophenyl ring, they could be readily displaced. For instance, in related nitro-activated heterocyclic systems, halogens are efficiently substituted by various nucleophiles. clockss.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this intermediate is a crucial factor for the reaction to occur. leah4sci.com

Potential nucleophiles for such transformations are diverse and include:

Amines: Primary and secondary amines can be used to introduce new nitrogen-based functionalities.

Alkoxides and Phenoxides: These oxygen-based nucleophiles can form ether linkages.

Thiolates: Sulfur nucleophiles can be employed to create thioethers.

The reaction conditions, including the choice of solvent and base, are critical. Polar aprotic solvents are often preferred as they can solvate the cation without strongly interacting with the nucleophile, thereby enhancing its reactivity. youtube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Strength of Electron-Withdrawing Group | Increases Rate | A stronger electron-withdrawing group (like NO₂) stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy. |

| Leaving Group Ability | Increases Rate | A better leaving group (e.g., F > Cl > Br > I in SNAr) can depart more easily in the rate-determining step. youtube.com |

| Nucleophile Strength | Increases Rate | A stronger nucleophile will attack the electron-deficient ring more readily. youtube.com |

| Solvent Polarity | Variable Effect | Polar aprotic solvents (e.g., DMSO, DMF) are generally optimal as they enhance nucleophile strength without solvating it too heavily. leah4sci.com |

Integration into Spirocyclic Systems via Cycloaddition Reactions

Spirocyclic scaffolds, where two rings share a single atom, are of great interest in medicinal chemistry. Cycloaddition reactions provide a powerful and atom-economical route to integrate the this compound motif into such complex architectures. nih.gov A prominent strategy is the 1,3-dipolar cycloaddition reaction using azomethine ylides. harvard.edujohnshopkins.edu

In this approach, an azomethine ylide, typically generated in situ from the condensation of an α-amino acid (like proline or sarcosine) with a ketone (such as isatin), acts as the 1,3-dipole. johnshopkins.edu A derivative of the target compound, such as an (E)-3-arylidene-pyrrolidine-2,5-dione, serves as the dipolarophile. The [3+2] cycloaddition between these two components proceeds in a concerted or stepwise fashion to yield a highly functionalized spiro-pyrrolidine or spiro-pyrrolizidine derivative. harvard.eduresearchgate.net These reactions often exhibit high regio- and stereoselectivity, which can be controlled by the specific reactants and conditions used. johnshopkins.eduresearchgate.net

Table 2: Examples of [3+2] Cycloaddition for Spirocycle Synthesis

| Dipolarophile | 1,3-Dipole Source | Resulting Spirocyclic System | Reference |

|---|---|---|---|

| (E)-3-Arylidene-1-phenyl-pyrrolidine-2,5-dione | Isatin and L-proline | Spirooxindolepyrrolizidines | harvard.eduresearchgate.net |

| 3,5-bis[(E)-Arylmethylidene]tetrahydro-4(1H)-pyridinone | Isatin and Sarcosine | Spiro-pyrrolidines | johnshopkins.edu |

| 1-(4-nitrophenyl)-5H-pyrrolin-2-one | Diarylnitrones | Isoxazolidine-fused diazabicyclo[3.3.0]octanone | researchgate.net |

Asymmetric and Stereoselective Synthesis

Controlling the three-dimensional arrangement of atoms is paramount in modern drug discovery. Asymmetric and stereoselective synthetic methods are employed to produce specific stereoisomers of this compound and its derivatives, which can have vastly different biological activities.

Diastereoselective Control in Pyrrolidinone Synthesis

Diastereoselective synthesis aims to produce one diastereomer preferentially over others when multiple stereocenters are formed in a reaction. One effective strategy involves a one-pot nitro-Mannich/hydroamination cascade reaction, which can create pyrrolidines with three contiguous stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org This cascade is typically controlled by a combination of base and metal catalysts (e.g., gold). rsc.org

Another powerful method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines. nih.govmdpi.com This transformation proceeds through a Lewis acid-catalyzed ring-opening of the cyclopropane, followed by lactamization. mdpi.com When the resulting pyrrolidinone contains an additional substituent, such as an ester group at the C3 position, the product is formed as a mixture of diastereomers. nih.gov The ratio of these diastereomers can be influenced by the reaction conditions and the nature of the substituents on both the cyclopropane and the amine.

Enantioselective Approaches Utilizing Chiral Catalysts and Ligands

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is most commonly achieved using chiral catalysts or reagents that create a chiral environment for the reaction. For pyrrolidinone synthesis, chiral gold(I) complexes have emerged as powerful catalysts. nih.gov

Researchers have designed catalysts featuring a C₂-symmetric 2,5-diarylpyrrolidine scaffold attached to a phosphine (B1218219) ligand. nih.gov These chiral catalysts can effectively induce high enantioselectivity in reactions such as intramolecular [4+2] cycloadditions. The underlying principle of enantioinduction relies on attractive non-covalent interactions between the substrate and the chiral pocket of the catalyst. This fixes the substrate in a preferred orientation, leading to the formation of one enantiomer over the other. nih.gov The choice of the chiral ligand is critical, as even small changes to its structure can significantly impact the reaction speed and the degree of enantioselectivity. nih.gov

Table 3: Chiral Gold(I) Catalysts in Asymmetric Synthesis

| Catalyst Feature | Effect on Enantioselectivity (er) | Rationale | Reference |

|---|---|---|---|

| C₂-symmetric 2,5-diarylpyrrolidine ligand | High (e.g., 91:9 to 94:6 er) | Creates a defined chiral pocket that directs the substrate's approach via non-covalent interactions. | nih.gov |

| Cyclohexyl groups on pyrrolidine (instead of aryl) | Lower (e.g., 70:30 er) | Alters the shape and electronic nature of the chiral pocket, reducing the effectiveness of stereochemical control. | nih.gov |

| Acyclic C₂-chiral amine ligand | Racemic product | Lacks the rigid conformation of the pyrrolidine ring, resulting in a loss of enantiocontrol. | nih.gov |

Regio- and Stereoselective Polar Cycloaddition Reactions

Polar cycloaddition reactions, particularly the [3+2] cycloaddition, are fundamental in constructing five-membered heterocyclic rings. The regioselectivity (which ends of the reactants connect) and stereoselectivity (the relative orientation of the newly formed stereocenters) of these reactions are of critical importance.

Density Functional Theory (DFT) calculations have been used to study the mechanism of the [3+2] cycloaddition between nitrones and derivatives like 1-(4-nitrophenyl)-5H-pyrrolin-2-one. researchgate.net These studies reveal that the reaction proceeds through multiple possible regio- and stereoisomeric pathways, each with a distinct energy profile. The global electronic flux is predicted to flow from the nucleophilic component (the nitrone) to the electrophilic dipolarophile (the pyrrolinone derivative). researchgate.netmdpi.com

The reaction is often under kinetic control, meaning the product distribution is determined by the relative activation energies of the competing transition states, rather than the thermodynamic stability of the final products. harvard.eduresearchgate.net The pathway with the lowest energy barrier will be the fastest and lead to the major product. Computational analysis can pinpoint the most favorable transition state, accurately predicting the observed regio- and stereochemical outcome of the reaction. researchgate.netmdpi.com

Mechanistic Investigations and Reactivity Studies of 5 4 Nitrophenyl Pyrrolidin 2 One Systems

Role of the 4-Nitrophenyl Moiety in Chemical Reactivity

The 4-nitrophenyl group attached at the C5 position of the pyrrolidin-2-one ring is not a mere spectator. It profoundly influences the molecule's electronic landscape and steric environment, thereby dictating its reactivity.

Influence of the Electron-Withdrawing Nitro Group on Electronic Properties

The nitro group (NO₂) is a powerful electron-withdrawing group. Its effect on the phenyl ring, and consequently on the entire molecule, is twofold:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bond framework. This effect is felt throughout the molecule. libretexts.org

Resonance Effect (-M): The nitro group can delocalize pi-electrons from the benzene (B151609) ring onto itself, creating a positive charge within the ring, particularly at the ortho and para positions. libretexts.orgwikipedia.org This delocalization results in significant electron deficiency in the aromatic ring.

This strong electron-withdrawing character makes the 4-nitrophenyl group a "π-acceptor." researchgate.net The presence of this group reduces the electron density on the pyrrolidin-2-one ring, potentially influencing the reactivity of the lactam's N-H and C=O groups. For instance, the reduced electron density on the phenyl ring can impact the energetics of transition states involving the attached lactam. Studies on similar systems show that electron-withdrawing substituents can significantly enhance properties like nonlinear optical (NLO) responses due to increased intramolecular charge transfer. nih.gov The electron-accepting power of the nitro group can be further intensified by the presence of electron-donating groups elsewhere in the system, which enhances the push-pull electronic effect. researchgate.net

Directing Effects of the Nitrophenyl Substituent on Reaction Outcomes

The directing effect of the 4-nitrophenyl substituent manifests in several ways, guiding the outcomes of reactions at different sites of the molecule.

On the Phenyl Ring: For electrophilic aromatic substitution (EAS), the nitro group is a strong deactivator and a meta-director. libretexts.org It deactivates the ring towards attack by electrophiles by withdrawing electron density. Any substitution will be directed to the meta position (C3' and C5' relative to the point of attachment) because the resonance structures for ortho and para attack place an unfavorable positive charge adjacent to the positively polarized nitro group. libretexts.org

On the Pyrrolidin-2-one Ring: The bulky 4-nitrophenyl group exerts a significant steric influence on the C5 position of the lactam ring. This steric hindrance can control the stereochemical outcome of reactions by blocking one face of the pyrrolidinone ring, forcing incoming reagents to approach from the opposite, less hindered face. researchgate.net This is a crucial factor in achieving diastereoselectivity in reactions that create new stereocenters on the lactam ring. researchgate.netnih.gov

Impact of Substituent Electronic Properties on Reaction Energetics

The electronic properties of the 4-nitrophenyl group have a direct impact on the energetics and kinetics of reactions. According to the Hammett equation, which provides a linear free-energy relationship, the electron-withdrawing nitro group has a large positive sigma (σ) value, indicating its ability to stabilize negative charges. wikipedia.org

This has several consequences for reaction energetics:

Stabilization of Negative Charges: In reactions where a negative charge develops in the transition state (e.g., nucleophilic attack), the electron-withdrawing nitro group can lower the activation energy, thus accelerating the reaction. wikipedia.orgnih.gov

Destabilization of Positive Charges: Conversely, for reactions involving the formation of a positive charge (e.g., some electrophilic additions or carbocation intermediates), the nitro group will raise the activation energy and slow the reaction down. nih.gov

Acidity: The -I and -M effects of the nitro group increase the acidity of the N-H proton of the pyrrolidin-2-one ring compared to an unsubstituted analogue, as it helps to stabilize the resulting conjugate base.

Computational studies on substituted thiophenes show a linear correlation between the Gibbs free energy barrier of a reaction and the electrophilicity of the molecule, which is heavily influenced by substituents like the nitro group. nih.gov A higher electrophilicity due to the nitro group corresponds to a lower activation energy for nucleophilic attack. nih.gov

Stereochemical Outcomes and Regiocontrol in Transformations

The three-dimensional structure of 5-(4-nitrophenyl)pyrrolidin-2-one is central to understanding the outcomes of its chemical transformations, particularly in the formation of new stereocenters.

Factors Governing Diastereoselectivity in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step, often creating multiple stereocenters. nih.gov The synthesis of highly substituted pyrrolidines, for example, can be achieved through cycloaddition reactions. nih.gov In such reactions involving this compound or its precursors, several factors govern the resulting diastereoselectivity:

Substrate Control: The pre-existing stereocenter at C5, bearing the bulky 4-nitrophenyl group, is often the primary determinant of stereochemical outcomes. The substituent sterically shields one face of the molecule, directing the approach of reagents to the opposite face. This is a classic example of substrate-controlled diastereoselection. researchgate.net

Catalyst Control: In catalyzed reactions, particularly those using chiral catalysts, the catalyst itself can induce facial selectivity. For instance, in directed hydrogenations, a catalyst can coordinate to a functional group on the substrate and direct hydrogen delivery from a specific side, overriding or reinforcing the substrate's inherent bias. researchgate.net

Reaction Mechanism: The mechanism of the reaction plays a critical role. For example, Sₙ2 reactions proceed with an inversion of configuration, while Sₙ1 reactions may lead to racemization. numberanalytics.com In cycloaddition reactions, the relative orientation of the reacting components in the transition state determines the stereochemistry of the final product. nih.gov

Attractive vs. Repulsive Interactions: The outcome can be influenced by a balance between attractive interactions (like hydrogen bonding or π-π stacking between the substrate and catalyst/reagent) and repulsive steric interactions. These subtle forces can dictate which diastereomeric transition state is lower in energy. researchgate.net

A study on the synthesis of a polysubstituted pyrrolidine (B122466) via a cycloaddition reaction involving 4-nitrobenzaldehyde (B150856) showed that the two benzene rings in the final product were located on opposite sides of the pyrrolidinone ring, indicating a trans relationship that minimizes steric hindrance. nih.gov

| Factor | Influence on Diastereoselectivity | Example |

| Steric Hindrance | The bulky 4-nitrophenyl group blocks one face of the pyrrolidine ring, forcing attack from the less hindered side. researchgate.net | A reagent approaching the C4 or C5 position will preferentially add trans to the 4-nitrophenyl group. |

| Chiral Catalysts | A chiral catalyst can create a chiral environment around the substrate, favoring one diastereomeric transition state over another. researchgate.netnumberanalytics.com | Asymmetric hydrogenation using a chiral Rhodium catalyst to set a specific stereocenter. researchgate.net |

| Transition State Geometry | The preferred geometric arrangement of molecules in the transition state of a cycloaddition determines the relative stereochemistry of the product. nih.govnih.gov | A [3+2] cycloaddition reaction where steric clashes in the transition state favor the formation of a trans-substituted pyrrolidine. |

| Reaction Conditions | Temperature and solvent can influence the equilibrium between different conformations and transition states, affecting the diastereomeric ratio. nih.gov | Lower temperatures often lead to higher selectivity by amplifying small energy differences between diastereomeric transition states. |

Regiochemical Control in Cyclic Iminium Formation and Cycloadditions

The formation of cyclic iminium ions from precursors such as this compound is a critical step that dictates the regiochemical outcome of subsequent reactions, particularly cycloadditions. The regioselectivity of these cycloaddition reactions is influenced by the nature of the reactants and the reaction conditions. nih.govnih.gov For instance, in 1,3-dipolar cycloadditions involving azomethine ylides, the stereochemistry at positions 2 and 5 of the resulting pyrrolidine ring is dependent on the geometry of the ylide. nih.gov

The regiochemical control in cycloaddition reactions can be effectively managed through the use of specific catalysts or by modifying the electronic properties of the reacting partners. rsc.org For example, Lewis acids can promote highly regioselective and diastereoselective [4+2] cycloaddition reactions. rsc.orgacs.org The choice of the Lewis acid can even lead to divergent regiochemical outcomes, affording different constitutional isomers from the same set of reactants. rsc.org

In the context of intramolecular cycloadditions, the conformation of the dienophilic part of the molecule plays a significant role in determining the reaction's feasibility and outcome. A favorable conformation can lead to a significant acceleration of the [4+2] cycloaddition reaction. fao.org

Below is a table summarizing the regiochemical outcomes in representative cycloaddition reactions involving pyrrolidine-based systems.

| Reactants | Reaction Type | Conditions | Major Product Regiochemistry | Reference |

| Azomethine Ylide and Alkenyl Dipolarophile | 1,3-Dipolar Cycloaddition | Varies | 3,4-cis or 3,4-trans substituted pyrrolidines | nih.gov |

| Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | [3+2] Cycloaddition | Ag2CO3 catalyst | (2S,3R,4S,5R) absolute configuration | acs.org |

| Furanyl Cyclopropanes and Nitrosoarenes | [4+2] Cycloaddition | Lewis Acid (e.g., TiCl4, SnCl4) | Controllable 1,2-oxazine derivatives | rsc.org |

| N-Sulfinyl Dienophiles and Dienes | [4+2] Cycloaddition | Ti2+ or Sn2+ chelation | Enhanced regioselectivity | nih.gov |

Analysis of Cis/Trans Configurations in Pyrrolidinone Derivatives

Various analytical techniques are employed to elucidate the stereochemistry of these compounds. X-ray crystallography provides unambiguous determination of the relative and absolute configurations of crystalline derivatives. nih.gov For molecules in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish the spatial proximity of protons, thereby differentiating between cis and trans isomers.

The stereochemical outcome of synthetic routes leading to pyrrolidinone derivatives is often governed by the reaction mechanism. For example, in the synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions, the use of chiral auxiliaries can lead to high diastereoselectivity, affording specific stereoisomers. acs.org Similarly, the reduction of a double bond in a precursor molecule can proceed with high stereoselectivity, leading to a defined configuration at the newly formed stereocenters. nih.gov

The following table presents data on the stereochemical configurations of selected pyrrolidinone derivatives.

| Compound | Method of Synthesis | Analytical Method for Stereochemistry | Observed Configuration | Reference |

| Densely substituted pyrrolidines | [3+2] Cycloaddition with chiral N-tert-butanesulfinylazadienes | Not specified | (2S,3R,4S,5R) | acs.org |

| All-cis 2,3,4,5-substituted pyrrolidines | Tandem Wittig-Michael reaction and stereoselective hydrogenation | X-ray analysis | All-cis | nih.gov |

| 3,4-cis or 3,4-trans-substituted pyrrolidines | 1,3-Dipolar cycloaddition | Not specified | Dependent on dipolarophile geometry | nih.gov |

| trans-2-phenyl acetylene (B1199291) substituted-3-siloxy pyrrolidine derivatives | Y(OTf)3–CuI catalyzed N-α alkynylation | Not specified | trans | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 4 Nitrophenyl Pyrrolidin 2 One

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction (XRD) offers the most definitive structural information, providing a precise three-dimensional map of electron density within the crystal. This allows for the unequivocal determination of bond lengths, bond angles, stereochemistry, and the arrangement of molecules relative to one another. Studies on closely related compounds, such as 1-(4-Nitrophenyl)pyrrolidine and various N1-(4-nitrophenyl)-2-pyrazolines, have demonstrated the power of this technique. nih.govacs.org

X-ray crystallography allows for the precise measurement of torsion angles, which define the planarity of the molecule. In analogous structures like 5-(4-nitrophenyl)furan-2-carboxylic acid, the molecule is observed to be nearly planar, with a very small dihedral angle between the phenyl ring and the adjacent heterocyclic ring. mdpi.com Similarly, in 2-(4-Nitrophenyl)-5-phenylfuran, the dihedral angle between the two aromatic rings is just 2.73 (7)°. nih.gov Analysis of the bond lengths can also provide insight into the electronic structure. For instance, a shorter-than-expected bond distance between the pyrrolidinone nitrogen and the phenyl ring's carbon could suggest some degree of electronic delocalization. acs.org

The C5 carbon of 5-(4-Nitrophenyl)pyrrolidin-2-one is a stereogenic center, meaning the compound can exist as a pair of enantiomers (R and S). X-ray crystallography is a powerful tool for determining both the relative and absolute stereochemistry of chiral molecules. In crystallographic studies of related racemic pyrazolines with stereocenters, the presence of both enantiomers in the crystal lattice has been confirmed. uned.esucm.es The crystallization of a racemic mixture in a centrosymmetric space group confirms the presence of both enantiomers, while crystallization in a chiral space group (e.g., P2₁2₁2₁) would be expected for a resolved, enantiomerically pure sample. uned.es While X-ray crystallography is definitive for the solid state, techniques like NOESY spectroscopy can be used to determine the relative stereochemistry of atoms in solution, as demonstrated by the assignment of a cis configuration in related pyrrolidinone systems. nih.gov

Hydrogen Bonds: Weak intermolecular C—H···O hydrogen bonds are often observed, linking molecules into ribbons or more complex networks. nih.gov

π-π Stacking Interactions: The planar nitrophenyl rings frequently engage in π-π stacking, where the aromatic rings of neighboring molecules align face-to-face. mdpi.comnih.gov Specific centroid-centroid distances for these interactions in related compounds have been measured at approximately 3.6 to 3.9 Å. mdpi.comnih.gov

| Parameter | Observation in Related Compounds | Reference |

|---|---|---|

| Crystal System / Space Group | Orthorhombic (Pbca, Pnma, P2₁2₁2₁), Monoclinic (P2₁/c, P2₁) | nih.govuned.es |

| Molecular Planarity | Dihedral angles between aromatic/heterocyclic rings are typically small, indicating near-planarity. | mdpi.comnih.gov |

| π-π Stacking Distances | Centroid-to-centroid distances of 3.60 Å to 3.88 Å have been reported. | mdpi.comnih.gov |

| Key Intermolecular Forces | Hydrogen bonds (C—H···O) and π-π stacking interactions are dominant. | mdpi.comnih.gov |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophoric 4-nitrophenyl group. Analysis of the closely related compound 1-(4-Nitrophenyl)pyrrolidine confirmed the utility of UV-Vis spectroscopy in characterizing its electronic properties. nih.gov The absorbance spectrum reveals the wavelengths of maximum absorption (λₘₐₓ), which correspond to electron promotions from lower-energy molecular orbitals to higher-energy ones (e.g., π → π* transitions). These absorption maxima are characteristic features that can be used for qualitative identification and quantitative analysis.

Characterization of Electronic Transitions

A comprehensive analysis of the electronic transitions of this compound is crucial for understanding its photophysical properties and potential applications in areas such as materials science and medicinal chemistry. The electronic absorption spectrum is dictated by the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of ultraviolet or visible light. For a molecule like this compound, these transitions are primarily associated with the nitrophenyl chromophore and the pyrrolidinone moiety.

Detailed experimental and theoretical studies on the electronic transitions specifically for this compound are not extensively available in publicly accessible literature. However, analysis of structurally related compounds allows for a qualitative understanding of the expected electronic transitions. The key chromophore in this molecule is the 4-nitrophenyl group attached to the pyrrolidinone ring. This system typically exhibits characteristic electronic transitions.

The electronic spectrum of nitroaromatic compounds is generally characterized by two main types of absorption bands in the UV-visible region:

π → π* Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the nitro group. The conjugation between the phenyl ring and the nitro group lowers the energy of this transition, causing it to appear at longer wavelengths.

n → π* Transitions: These are generally lower-intensity absorptions resulting from the transition of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital of the aromatic system. These transitions are often observed as a shoulder on the main π → π* absorption band.

Due to the lack of specific experimental data for this compound, a definitive data table of its electronic transitions cannot be presented.

Research on a structurally similar compound, 1-(4-nitrophenyl)pyrrolidine, has been conducted, including its characterization by UV-Visible and photoluminescence spectroscopy. nih.gov In a study on the crystal growth and characterization of 1-(4-nitrophenyl)pyrrolidine, the absorbance and luminescence spectra were analyzed. nih.gov While the full detailed data from this study is not presented here, it highlights the type of analysis that is essential for characterizing the electronic behavior of such nitrophenyl-containing heterocyclic compounds. Such studies are fundamental to determining the optical band gap and other key photophysical parameters.

For a precise and quantitative characterization of the electronic transitions of this compound, further research employing a combination of experimental UV-Vis spectroscopy and computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), would be required. TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions, providing a detailed assignment of the observed spectral bands.

Computational Chemistry and Theoretical Investigations of 5 4 Nitrophenyl Pyrrolidin 2 One Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for studying the properties of 5-(4-nitrophenyl)pyrrolidin-2-one. These computational methods allow for the accurate prediction of various molecular characteristics.

Elucidation of Reaction Mechanisms and Energy Profiles

DFT calculations have been instrumental in understanding the reaction mechanisms involving pyrrolidin-2-one derivatives. For instance, studies on the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines have utilized DFT to explore the energy profiles, including the Gibbs free energy, of the reaction pathways. mdpi.com This allows for a detailed understanding of the feasibility and kinetics of the synthesis.

Calculation of Global Reactivity Indices and Chemical Reactivity Descriptors

Global reactivity indices and chemical reactivity descriptors provide a quantitative measure of a molecule's reactivity. nih.govresearchgate.net For compounds similar in structure to this compound, DFT calculations have been employed to determine these indices. nih.gov These descriptors, such as chemical hardness, and electrophilicity index, help in predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Calculated Global Reactivity Indices for a Similar Pyrazoline Derivative

| Parameter | Value |

| EHOMO (eV) | -6.65 |

| ELUMO (eV) | -2.11 |

| Energy Gap (ΔE) (eV) | 4.54 |

| Ionization Potential (I) (eV) | 6.65 |

| Electron Affinity (A) (eV) | 2.11 |

| Global Hardness (η) (eV) | 2.27 |

| Global Softness (S) (eV⁻¹) | 0.22 |

| Electronegativity (χ) (eV) | 4.38 |

| Chemical Potential (μ) (eV) | -4.38 |

| Global Electrophilicity Index (ω) (eV) | 4.23 |

| Data derived from a study on a pyrazoline derivative with a 4-nitrophenyl substituent, calculated at the B3LYP/6-31G(d,p) level of theory. nih.gov |

Prediction of Geometrical Properties and Thermal Parameters

The three-dimensional structure and thermodynamic stability of this compound can be accurately predicted using DFT. These calculations provide optimized geometrical parameters such as bond lengths and angles. Furthermore, thermal parameters, including enthalpy and entropy, can be determined, offering insights into the compound's behavior at different temperatures. arxiv.org

Analysis of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. grafiati.com For related compounds containing a nitrophenyl group, MEP analysis has shown that the nitro group and other electronegative atoms are regions of negative potential, making them susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential indicate sites for nucleophilic attack.

Investigation of Nonlinear Optical (NLO) Properties

DFT calculations are also employed to investigate the nonlinear optical (NLO) properties of molecules. For compounds with donor and acceptor groups, such as those containing a nitrophenyl moiety, there is potential for significant NLO activity. nih.gov Theoretical calculations of properties like hyperpolarizability can predict a material's suitability for NLO applications. nih.gov

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comwpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. For related structures, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions, such as the nitrophenyl group. researchgate.net This distribution governs the molecule's behavior in chemical reactions.

HOMO-LUMO Analysis for Reactivity and Electronic Transitions

No published data exists for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of this compound. This information is crucial for predicting the compound's chemical reactivity, with the energy gap between these orbitals indicating its kinetic stability and susceptibility to electronic excitation. A smaller HOMO-LUMO gap generally correlates with higher reactivity. Without these values, a quantitative assessment of its electrophilic and nucleophilic nature remains speculative.

Quantum Chemistry Calculations

Quantum chemistry calculations are instrumental in elucidating reaction mechanisms and energetic landscapes. However, the application of these methods to this compound is not documented in the reviewed literature.

Thermodynamic and Kinetic Studies of Radical Scavenging Processes (without biological outcome)

There is no available research on the thermodynamic and kinetic parameters of radical scavenging by this compound. Such studies would involve calculating reaction enthalpies, activation energies, and rate constants for its reactions with various radical species. This information is fundamental to understanding its potential as an antioxidant, independent of any biological context. The absence of this data prevents any discussion on the mechanisms it might employ to neutralize free radicals, such as hydrogen atom transfer (HAT), single electron transfer (SET), or radical adduct formation (RAF).

Applications in Organic Synthesis and Materials Science

5-(4-Nitrophenyl)pyrrolidin-2-one as a Key Synthetic Intermediate

The reactivity of this compound, stemming from its lactam functionality, the aromatic nitro group, and the chiral center at the 5-position of the pyrrolidinone ring, makes it a versatile building block in synthetic organic chemistry.

Building Block for Complex Organic Molecules

The pyrrolidine (B122466) ring is a ubiquitous scaffold in a vast number of biologically active compounds and approved pharmaceuticals. nih.govnih.gov Its three-dimensional structure and the presence of a nitrogen atom are key features for molecular recognition in biological systems. Consequently, substituted pyrrolidinones like this compound are attractive starting materials for the synthesis of novel bioactive molecules. nih.gov The nitrophenyl moiety can be chemically modified, for instance, through reduction of the nitro group to an amine, which can then be further functionalized. This allows for the introduction of diverse substituents and the exploration of structure-activity relationships in medicinal chemistry. While specific examples detailing the direct use of this compound in the synthesis of complex, named bioactive molecules are not extensively documented in readily available literature, its structural motifs are present in various pharmacologically active compounds, suggesting its potential as a precursor.

Precursor for Advanced Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many natural products, pharmaceuticals, and agrochemicals. organic-chemistry.orgnih.govpensoft.net The synthesis of these complex structures is a central theme in organic chemistry. Substituted pyrrolidinones serve as valuable precursors for a variety of more elaborate heterocyclic systems. For instance, the lactam ring of this compound can be opened or rearranged to construct different heterocyclic frameworks. Multi-component reactions, which allow for the rapid assembly of complex molecules in a single step, are a powerful tool in this regard, and pyrrolidinone derivatives can be employed in such reactions to generate diverse heterocyclic libraries. researchgate.net

Intermediate in the Synthesis of Polycyclic Compounds (e.g., Benz[g]indolizidine Derivatives)

The synthesis of polycyclic compounds, particularly those containing nitrogen, is of significant interest due to their prevalence in alkaloid natural products. rsc.orgresearchgate.netmdpi.comnih.govmdpi.com Indolizidine alkaloids, for example, exhibit a wide range of biological activities. rsc.orgresearchgate.netmdpi.comnih.gov Recent synthetic strategies have demonstrated that 1,5-substituted pyrrolidin-2-ones can serve as precursors to benz[g]indolizidine derivatives. appstate.edu This suggests a potential synthetic pathway where this compound could be utilized as a key intermediate in the construction of such polycyclic systems. The general approach often involves the transformation of the pyrrolidinone ring and subsequent cyclization reactions to build the fused ring systems characteristic of these alkaloids.

| Precursor Type | Target Polycyclic System | Synthetic Strategy |

| Functionalized 2-allylpyrrolidines | Indolizidine scaffolds | Pauson-Khand cycloaddition nih.govrsc.org |

| N-Acyldihydropyridones | Benzo-fused indolizidine mimics | Intramolecular Heck cyclization researchgate.net |

| Functionalized cyclic nitrones | Trihydroxylated indolizidines | Cycloaddition reactions mdpi.com |

| 1,5-Substituted pyrrolidin-2-ones | Benz[g]indolizidine derivatives | Further chemical transformations appstate.edu |

Utilization of Related Nitro-Alkenes as Synthetic Intermediates

The synthesis of the this compound scaffold can be envisioned through various synthetic routes. One prominent method involves the use of nitro-alkenes. The reaction of a suitable nitrogen-containing nucleophile with a nitro-alkene, such as 1-nitro-4-vinylbenzene sigmaaldrich.combldpharm.com, can lead to the formation of the pyrrolidinone ring through a cyclization reaction. sigmaaldrich.combldpharm.comorganic-chemistry.org This approach is part of a broader strategy in organic synthesis where the versatile reactivity of nitro-alkenes is harnessed to construct a variety of heterocyclic compounds. nih.gov The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack, facilitating ring formation.

Development of Advanced Materials Incorporating Pyrrolidinone Scaffolds

The unique chemical and physical properties of the pyrrolidinone scaffold make it an interesting component for the design of advanced materials with tailored functionalities.

Potential for Materials with Specific Optical, Electrical, or Thermal Properties

The incorporation of pyrrolidinone moieties into polymers and other materials can significantly influence their macroscopic properties. The presence of the polar lactam group and the potential for introducing various substituents, such as the nitrophenyl group in this compound, opens up possibilities for creating materials with specific optical, electrical, and thermal characteristics.

Electrical Properties: The dielectric properties of polymers are critical for their use in electronic applications, such as capacitors and insulators. appstate.edumdpi.com The introduction of polar side chains, including those containing nitro groups, can significantly increase the dielectric constant of a polymer. rsc.orgmdpi.comresearchgate.net This is because the permanent dipoles associated with these groups can align with an applied electric field, enhancing the material's ability to store electrical energy. Therefore, polymers functionalized with this compound or similar structures could potentially exhibit high dielectric constants.

| Property | Influencing Structural Feature | Potential Application |

| Optical | Nitrophenyl group (chromophore) | Nonlinear optical devices, optoelectronics nih.govnih.govresearchgate.net |

| Electrical | Polar lactam and nitro groups | High-k dielectric materials for capacitors and electronics rsc.orgmdpi.comresearchgate.net |

| Thermal | Aromatic and heterocyclic rings | Thermally stable polymers and materials |

Integration into Polymers and High-Performance Materials

The integration of this compound into polymer backbones can impart specific properties to the resulting materials. The rigid aromatic nitrophenyl group can enhance thermal stability and mechanical strength, while the polar lactam ring may improve solubility and dye affinity. The nitro group itself serves as a versatile chemical handle for further modifications or for creating charge-transfer complexes.

A primary route for incorporating this compound into high-performance materials like polyamides involves chemical modification of its core structure. This typically requires:

Reduction of the nitro group: The nitro group can be catalytically hydrogenated to form an amino group (-NH2). This transformation converts the molecule into 5-(4-aminophenyl)pyrrolidin-2-one, introducing a nucleophilic site suitable for polymerization reactions.

Hydrolysis of the lactam ring: The pyrrolidinone (lactam) ring can be opened via hydrolysis to yield a γ-amino acid derivative.

The resulting molecule, possessing both an amino group and a carboxylic acid, can then act as an AB-type monomer for self-polycondensation, or it can be reacted with other monomers (e.g., diacids, diols, or diamines) to form a variety of polymers. For instance, reaction with a dicarboxylic acid would yield a polyamide. Aromatic polyamides are a class of high-performance materials known for their exceptional thermal stability and mechanical properties. While general principles of polyamide synthesis are well-established, specific research detailing the polymerization of monomers derived directly from this compound is not extensively documented in publicly available literature.

The synthesis of novel polyamides often involves the direct polycondensation of diamines and dicarboxylic acids using methods like the Yamazaki phosphorylation reaction, which utilizes condensing agents such as triphenyl phosphite (B83602) and pyridine. nih.gov The properties of the resulting polyamides, such as solubility and thermal stability, are highly dependent on the structure of the monomers used. sci-hub.box For example, introducing flexible ether linkages or bulky groups into the polymer backbone can enhance solubility and processability without significantly compromising thermal stability. sci-hub.boxntu.edu.tw

Table 1: Potential Monomers Derived from this compound and Corresponding Polymer Classes

| Original Compound | Derived Monomer | Monomer Type | Potential Polymer Class |

| This compound | 5-(4-Aminophenyl)pyrrolidin-2-one | Amine | Polyamide, Polyimide |

| This compound | 4-Amino-4-(4-aminophenyl)butanoic acid | Amino Acid | Polyamide |

Catalytic Applications and Methodological Advancements

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and catalysis. The development of efficient and stereoselective methods for its synthesis is a significant area of research.

Chemo-Biocatalytic Approaches for Chiral Pyrrolidine Synthesis

Chemo-biocatalytic cascades combine the advantages of chemical and enzymatic catalysts to achieve transformations that are difficult to accomplish by either method alone. Biocatalysis, utilizing enzymes, offers high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. ucl.ac.uk Enzymes like transaminases, oxidases, and reductases are powerful tools for the synthesis of chiral amines and related compounds. mdpi.com

For instance, a general strategy for synthesizing chiral pyrrolidines involves the deracemization of a racemic mixture. This can be achieved using a cascade involving a monoamine oxidase (MAO) to selectively oxidize one enantiomer to an imine, which then racemizes, followed by a stereoselective reduction using an imine reductase (IRED) or a chemical reducing agent to yield the desired single enantiomer. While this approach has been applied to various pyrrolidines, specific studies employing this compound as a substrate in such chemo-biocatalytic systems are not prominently reported.

The development of synergistic chemo-biocatalytic systems is an active field of research, aiming to create novel one-pot syntheses for complex molecules like alkaloidal tetrahydroquinolines. whiterose.ac.uk These approaches demonstrate the potential for combining metal-catalyzed reactions with enzymatic resolutions to produce enantiomerically pure compounds.

Role in One-Pot Catalytic Transformations

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable in chemical synthesis due to their efficiency, reduced waste, and operational simplicity. nih.gov The development of one-pot multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds is a key area of green chemistry. mdpi.com

The structure of this compound contains functional groups that could participate in one-pot transformations. For example, the α-position to the carbonyl group of the lactam is acidic and could potentially be functionalized. The nitroaromatic moiety can participate in various coupling and condensation reactions.

A relevant example is the Hantzsch reaction, a classic MCR used to synthesize dihydropyridines, which can involve a β-ketoester, an aldehyde, and an ammonia (B1221849) source. nih.gov While not directly involving the pyrrolidinone, this illustrates the principle of MCRs in building complex heterocyclic structures. Similarly, one-pot protocols for synthesizing polysubstituted pyridines using various aldehydes, ketones, and nitrogen sources have been developed using heterogeneous catalysts. academie-sciences.fr Although the direct participation of this compound in such published one-pot MCRs is not specified, its structural motifs suggest potential applicability in the design of new synthetic routes.

Table 2: Summary of Relevant Catalytic Methodologies

| Catalytic Approach | Description | Relevance to this compound |

| Catalytic Hydrogenation | Reduction of a nitro group to an amine using a catalyst (e.g., Pd/C) and a hydrogen source. mit.edu | Key step to functionalize the compound for polymerization by creating an amino group. |

| Chemo-Biocatalysis | Combination of chemical and enzymatic catalysts to perform multi-step syntheses, often with high stereoselectivity. whiterose.ac.uk | A potential route to produce chiral derivatives of the compound, though specific examples are not documented. |

| One-Pot Multicomponent Reactions | Reactions where three or more reactants are combined in a single step to form a product that contains portions of all reactants. mdpi.com | The compound could potentially serve as a building block in the development of new MCRs for complex heterocycles. |

Q & A

Q. Advanced

- Catalyst screening : Replace BiCl₃ with Lewis acids like Zn(OTf)₂ to reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates .

- Temperature control : Lowering reaction temperature (e.g., 60°C vs. reflux) reduces decomposition of the nitro group .

What spectroscopic techniques are essential for characterizing this compound, and what key features should be observed?

Q. Basic

- ¹H/¹³C NMR :

- Mass spectrometry (MS) : Molecular ion peak at m/z 498.53 (C₂₈H₂₄N₄O₄·H₂O) with fragments corresponding to nitro group loss (m/z 448) .

How does the 4-nitrophenyl group influence the electronic environment of the pyrrolidin-2-one ring?

Advanced

The electron-withdrawing nitro group induces:

- Conformational rigidity : The nitro group adopts a coplanar orientation with the phenyl ring (torsion angle ~3.5°), stabilizing the cis-configuration of the pyrrolidinone ring .

- Hydrogen bonding : Nitro oxygen atoms participate in N—H⋯O interactions (2.8–3.0 Å), altering the ring’s electron density (evidenced by C=O bond elongation to 1.23 Å vs. 1.21 Å in unsubstituted analogs) .

How can researchers validate hydrogen bonding interactions in the crystal structure?

Q. Advanced

- Difference Fourier maps : Locate H atoms involved in O—H⋯O/N—H⋯O interactions.

- Geometric criteria : Validate using distance-angle thresholds (e.g., D—H⋯A angle > 120°, H⋯A distance < 2.5 Å) .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% O⋯H contacts in ) .

What are the implications of torsional flexibility in the isoxazole moiety for drug design?

Advanced

The isoxazole ring’s torsional angles (47.0°–56.4°) suggest conformational adaptability, enabling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.